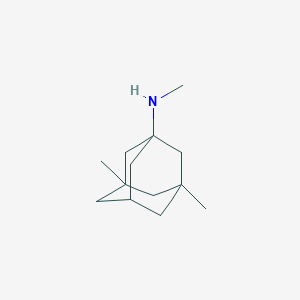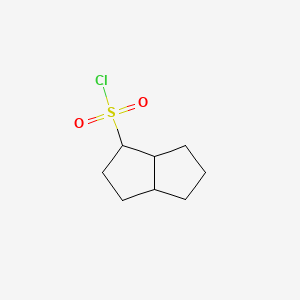
Octahydropentalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydropentalene-1-sulfonyl chloride is a chemical compound with significant utility in organic synthesis and various industrial applications. It is characterized by its unique structure, which includes a sulfonyl chloride group attached to an octahydropentalene ring system. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octahydropentalene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride or a mixture of nitrate salt and chlorotrimethylsilane . These methods offer high yields and purity under mild reaction conditions, avoiding the use of harsh reagents.
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves the use of sulfuryl chloride or chlorosulfonic acid in the presence of catalysts like anhydrous aluminum chloride . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydropentalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with amines yield sulfonamides, while reactions with alcohols produce sulfonate esters .
Applications De Recherche Scientifique
Octahydropentalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of octahydropentalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: Similar in reactivity but differs in the aromatic ring structure.
Methanesulfonyl chloride: Another sulfonyl chloride with a simpler structure and different reactivity profile.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a toluene ring instead of an octahydropentalene ring.
Uniqueness
Octahydropentalene-1-sulfonyl chloride is unique due to its octahydropentalene ring system, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in specialized applications .
Propriétés
Formule moléculaire |
C8H13ClO2S |
|---|---|
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |
Clé InChI |
ZFVWFXMKQJYAGB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C2C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


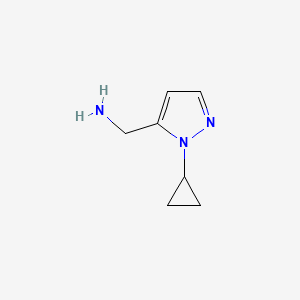


![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
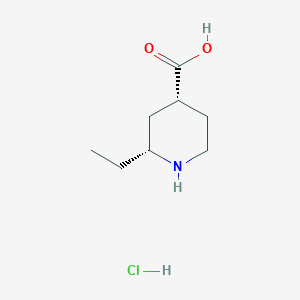
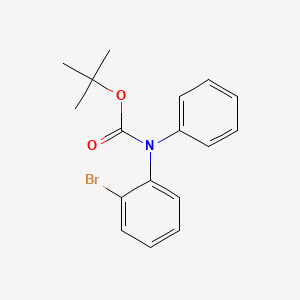
![1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)

